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Executive Summary
Roginolisib (IOA-244) is a novel, orally bioavailable, small molecule inhibitor of

phosphoinositide 3-kinase delta (PI3Kδ). It distinguishes itself as a first-in-class, non-ATP

competitive, allosteric modulator with high selectivity for the PI3Kδ isoform. This unique

mechanism of action confers a favorable safety profile compared to previous generations of

PI3K inhibitors. Pharmacodynamically, Roginolisib exerts a dual effect by directly inhibiting the

growth of cancer cells and by modulating the tumor immune microenvironment to favor an anti-

tumor response. This technical guide provides a comprehensive overview of the

pharmacodynamics of Roginolisib hemifumarate, detailing its mechanism of action,

preclinical evidence, and clinical findings, with a focus on quantitative data and experimental

methodologies.

Mechanism of Action
Roginolisib is a potent and highly selective inhibitor of the delta isoform of phosphoinositide 3-

kinase (PI3Kδ). Unlike many other PI3K inhibitors that compete with ATP for the kinase

domain, Roginolisib is a non-ATP competitive, allosteric modulator. This distinct binding mode

is believed to contribute to its high selectivity and improved tolerability profile.
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The PI3K signaling pathway is a critical regulator of cell growth, proliferation, survival, and

differentiation. In many cancers, this pathway is aberrantly activated. The PI3Kδ isoform is

primarily expressed in hematopoietic cells and plays a crucial role in the development,

activation, and function of immune cells, particularly B cells and T cells.

By selectively inhibiting PI3Kδ, Roginolisib disrupts downstream signaling cascades, including

the AKT/mTOR pathway. This leads to two key pharmacodynamic effects:

Direct Anti-Tumor Activity: In cancer cells where the PI3Kδ pathway is active, Roginolisib can

directly inhibit their growth and proliferation and induce apoptosis.

Immunomodulation of the Tumor Microenvironment: Roginolisib alters the balance of

immune cells within the tumor microenvironment. It has been shown to decrease the number

and suppressive function of regulatory T cells (Tregs) and myeloid-derived suppressor cells

(MDSCs), which are key drivers of immune evasion in cancer. Concurrently, it promotes the

activity of anti-tumor effector cells such as CD8+ T cells and natural killer (NK) cells. This

shift from an immunosuppressive to an immune-active microenvironment enhances the

body's ability to recognize and eliminate cancer cells.
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Caption: Roginolisib's mechanism of action on the PI3K/AKT/mTOR signaling pathway.
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Preclinical Pharmacodynamics
A robust body of preclinical data underscores the potent and selective anti-tumor activity of

Roginolisib. These studies have been conducted across a range of in vitro and in vivo models,

demonstrating its effects on cancer cell viability and immune cell modulation.

In Vitro Potency and Selectivity
Roginolisib has demonstrated potent and highly selective inhibition of PI3Kδ in enzymatic and

cellular assays.

Parameter Value Assay System

PI3Kδ IC50 145 nM Enzymatic Assay

BCR-induced pAkt IC50 280 nM Ramos B cells

B-cell Proliferation IC50 48 nM Cellular Assay

BCR: B-cell receptor; IC50:

half maximal inhibitory

concentration; pAkt:

phosphorylated Akt

Roginolisib exhibits high selectivity for PI3Kδ over a large panel of other kinases, which is

consistent with its favorable safety profile.

In Vitro Anti-Tumor and Immunomodulatory Effects
Direct Cytotoxicity: Roginolisib induces apoptosis in various cancer cell lines, including

malignant pleural mesothelioma (MPM) cells. It also shows anti-proliferative activity in

hepatocellular tumor lines and breast cancer cells (MDA-MB-231).

Immune Cell Modulation:

T-regulatory Cells (Tregs): Roginolisib selectively and concentration-dependently

suppresses the proliferation of Tregs while having minimal impact on the proliferation of

conventional CD4+ and CD8+ T cells.
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CD8+ T cells: Treatment with Roginolisib during the activation of CD8+ T cells promotes

their differentiation into memory-like, long-lived cells with enhanced anti-tumor capacity.

Myeloid-Derived Suppressor Cells (MDSCs): In vivo studies have shown a marked

decrease in MDSC populations within the tumor microenvironment following Roginolisib

treatment.

Natural Killer (NK) Cells: An increase in NK cells has been observed in the tumor

microenvironment of Roginolisib-treated animal models.

In Vivo Anti-Tumor Efficacy
In syngeneic mouse models of various cancers, including colorectal (CT26), lung (Lewis Lung

Carcinoma), pancreatic (Pan-02), and lymphoma (A20), Roginolisib has demonstrated

significant anti-tumor activity, particularly when used in combination with anti-PD-1 or anti-PD-

L1 checkpoint inhibitors. This anti-tumor effect is associated with a remodeling of the tumor

immune microenvironment, characterized by a decrease in immunosuppressive cells (Tregs,

MDSCs, tumor-associated macrophages) and an increase in cytotoxic CD8+ T cells and NK

cells.

Clinical Pharmacodynamics
Roginolisib is being evaluated in multiple clinical trials for both solid and hematological

malignancies. The primary studies to date are the Phase 1 DIONE-01 trial and the ongoing

Phase 2 OCULE-01 trial.

The DIONE-01 Study
The DIONE-01 study (NCT04328844) is a two-part, first-in-human trial that evaluated the

safety, tolerability, and recommended Phase 2 dose (RP2D) of Roginolisib in patients with

advanced solid tumors and follicular lymphoma.

Dosing: The study explored continuous daily dosing at 10, 20, 40, and 80 mg. The RP2D

was determined to be 80 mg once daily.

Safety and Tolerability: Roginolisib was well-tolerated, with less than 7% of Grade 3/4

treatment-emergent adverse events considered related to the drug at the RP2D. Importantly,
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no immune-mediated or dose-limiting toxicities were observed, and unlike earlier PI3Kδ

inhibitors, no dose modifications were required.

Efficacy in Uveal Melanoma: In a cohort of 29 patients with metastatic uveal melanoma,

Roginolisib demonstrated promising clinical activity. The median overall survival (OS) was 16

months, which compares favorably to the historical median OS of 7 months with second-line

immunotherapy. The median progression-free survival (PFS) was 5 months, compared to

less than 3 months in historical controls.

Translational Analyses: Translational studies from the DIONE-01 trial provided key insights

into the pharmacodynamic effects of Roginolisib in patients:

A reduction in immune-suppressive cell populations and chemokines was observed.

There was a decrease in circulating tumor DNA (ctDNA) from uveal melanoma-associated

clones.

Suppression of PI3K-related signaling was confirmed, consistent with a shift toward a

more activated tumor immune microenvironment.

An association with a reversal of the Treg-to-CD8 ratio was also noted.

The OCULE-01 Study
The OCULE-01 study (NCT06717126) is a randomized, open-label, multi-center Phase 2 trial

currently evaluating the efficacy of Roginolisib in patients with metastatic uveal melanoma who

have progressed on prior therapy.

Study Design: Approximately 85 patients will be randomized to receive either Roginolisib (at

80 mg or 40 mg daily) or the investigator's choice of standard therapy.

Primary Endpoint: The primary endpoint is overall survival.

Secondary and Correlative Endpoints: Secondary endpoints include PFS, objective response

rate, duration of response, and safety. Correlative studies will involve mandatory tumor

biopsies at baseline and on-treatment to further evaluate the effects of Roginolisib on the

tumor microenvironment, including assessments of Tregs, ctDNA, gene expression, and

proteomics.
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Experimental Protocols
Detailed experimental protocols are crucial for the replication and extension of scientific

findings. Below are summaries of the methodologies used in key preclinical and clinical studies

of Roginolisib.

In Vitro Assays
PI3Kδ Enzymatic Assay: The half-maximal inhibitory concentration (IC50) of Roginolisib

against PI3Kδ was determined using a standard enzymatic assay. While the specific protocol

is proprietary, these assays typically involve incubating the purified enzyme with its substrate

(ATP and a lipid substrate like PIP2) in the presence of varying concentrations of the

inhibitor. The production of the phosphorylated product (PIP3) is then quantified, often using

a luminescence- or fluorescence-based detection method.

Cell Viability and Apoptosis Assays:

Cell Lines: A variety of cancer cell lines have been used, including Ramos B cells (a

human Burkitt's lymphoma cell line), MDA-MB-231 (human breast cancer), and various

malignant pleural mesothelioma cell lines.

Methodology: Cell viability can be assessed using various methods, such as MTT or MTS

assays, which measure metabolic activity, or ATP-based assays (e.g., CellTiter-Glo®).

Apoptosis is often quantified using assays that measure caspase activity, such as the

Caspase-Glo® 3/7 assay, or by flow cytometry using Annexin V and propidium iodide

staining.

Western Blotting for pAkt Inhibition:

Cell Line: Ramos B cells are commonly used to assess the inhibition of B-cell receptor

(BCR) signaling.

Protocol: Cells are stimulated with a BCR agonist (e.g., anti-IgM) in the presence or

absence of Roginolisib. Following stimulation, cell lysates are prepared, and proteins are

separated by SDS-PAGE. Phosphorylated AKT (pAkt) and total AKT levels are detected

using specific antibodies, and the signal is visualized using chemiluminescence. The IC50

for pAkt inhibition is calculated from the dose-response curve.
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B-Cell Proliferation Assay:

Methodology: Primary B cells or B-cell lines are stimulated to proliferate using mitogens

(e.g., anti-IgM, LPS, or CD40L) in the presence of varying concentrations of Roginolisib.

Proliferation is typically measured by the incorporation of a radiolabeled nucleotide (e.g.,

[3H]-thymidine) or by using a dye dilution assay (e.g., CFSE) and flow cytometry.

In Vivo and Ex Vivo Assays
Syngeneic Mouse Models:

Models: Commonly used models include CT26 (colorectal), Lewis Lung Carcinoma (lung),

Pan-02 (pancreatic), and A20 (lymphoma) tumor models in immunocompetent mice.

Treatment: Roginolisib is typically administered orally. Combination therapies often involve

the intraperitoneal injection of anti-PD-1 or anti-PD-L1 antibodies.

Readouts: Tumor growth is monitored by caliper measurements. At the end of the study,

tumors are often excised for analysis of the tumor-infiltrating immune cells by flow

cytometry or immunohistochemistry.

Flow Cytometry for Immune Cell Analysis:

Sample Preparation: Tumors are dissociated into single-cell suspensions. Peripheral blood

mononuclear cells (PBMCs) can also be isolated from blood samples.

Staining: Cells are stained with a panel of fluorescently-labeled antibodies to identify

different immune cell populations. A typical panel for analyzing T cells in the tumor

microenvironment might include antibodies against CD45 (a pan-leukocyte marker), CD3

(T cells), CD4 (helper T cells), CD8 (cytotoxic T cells), and FoxP3 (a marker for Tregs).

Additional markers for activation (e.g., CD69, ICOS) and exhaustion (e.g., PD-1, TIM-3)

can also be included.

Analysis: Stained cells are analyzed on a flow cytometer to quantify the different immune

cell subsets.

Clinical Trial Methodologies
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DIONE-01 and OCULE-01 Trial Design:

Patient Population: Patients with advanced solid tumors (DIONE-01) or metastatic uveal

melanoma (DIONE-01 expansion and OCULE-01).

Treatment: Oral Roginolisib administered daily.

Assessments: Tumor responses are assessed using RECIST 1.1 criteria. Safety is

monitored according to CTCAE v5.0.

Translational Biomarker Analyses:

Sample Collection: Serial blood samples and tumor biopsies are collected from patients.

ctDNA Analysis: Circulating tumor DNA is extracted from plasma and can be analyzed by

next-generation sequencing (NGS) to identify and quantify tumor-specific mutations.

Proteomics: Plasma or serum samples can be analyzed using platforms like Olink to

measure the levels of a wide range of proteins, including cytokines and chemokines.

Mass Cytometry (CyTOF): This technology allows for the high-dimensional analysis of

single cells, enabling a deep characterization of immune cell populations in peripheral

blood and tumor tissue using a large panel of antibodies.

Visualizations
Signaling Pathways and Experimental Workflows
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Caption: Roginolisib's immunomodulatory effects in the tumor microenvironment.
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Caption: A simplified workflow for the clinical evaluation of Roginolisib.

Conclusion
Roginolisib hemifumarate is a promising new anti-cancer agent with a unique

pharmacodynamic profile. Its dual mechanism of action, combining direct anti-tumor effects

with a profound immunomodulatory activity, positions it as a valuable therapeutic option for a
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range of malignancies, particularly those with an immunosuppressed tumor microenvironment.

The preclinical and clinical data gathered to date demonstrate a favorable safety profile and

encouraging efficacy, especially in difficult-to-treat cancers like metastatic uveal melanoma.

Ongoing clinical trials will further elucidate the full potential of Roginolisib, both as a

monotherapy and in combination with other anti-cancer agents. This technical guide provides a

comprehensive resource for researchers and drug development professionals seeking to

understand the core pharmacodynamic principles of this novel PI3Kδ inhibitor.

To cite this document: BenchChem. [An In-Depth Technical Guide to the Pharmacodynamics
of Roginolisib Hemifumarate]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b11927587#understanding-the-pharmacodynamics-of-
roginolisib-hemifumarate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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